An In-Depth Technical Guide to the Synthesis and Characterization of 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde
An In-Depth Technical Guide to the Synthesis and Characterization of 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde
Abstract
This technical guide provides a comprehensive framework for the synthesis, purification, and detailed characterization of the novel heterocyclic compound, 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde. The pyrrole-2-carbaldehyde scaffold is a privileged structure in medicinal chemistry and materials science, often serving as a key building block for more complex molecular architectures such as porphyrins and bioactive natural products.[1][2][3] This document is structured to guide researchers, chemists, and drug development professionals through a logical workflow, from strategic synthesis to multi-faceted spectroscopic and physical analysis. We will delve into the rationale behind experimental choices, present detailed protocols, and provide an expected data profile for the target compound based on established principles of organic chemistry and spectroscopy. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the final product's identity and purity.
Introduction to N-Aryl Pyrrole-2-Carbaldehydes
The functionalized pyrrole ring is a cornerstone of bio-organic chemistry. When substituted with a carbaldehyde group at the C2 position, it becomes a versatile intermediate for a wide array of chemical transformations. The introduction of an N-aryl substituent, in this case, a 2,3-dimethylphenyl group, provides a mechanism to modulate the electronic properties, steric environment, and ultimately, the biological activity and material characteristics of the resulting molecule. The steric bulk of the ortho- and meta-methyl groups on the phenyl ring is expected to force a non-planar conformation relative to the pyrrole ring, which can have significant implications for its interaction with biological targets or its packing in a solid state. This guide will establish a baseline characterization dataset for this specific, unpublished derivative.
Chemical Structure of the Target Compound
Caption: Structure of 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde.
Synthetic Strategy and Experimental Protocol
The synthesis of N-substituted pyrrole-2-carbaldehydes can be achieved through various methods. A robust and widely applicable strategy is the Vilsmeier-Haack formylation. This reaction introduces a formyl group onto an electron-rich aromatic ring, such as pyrrole. The proposed synthesis involves two key stages: first, the construction of the N-substituted pyrrole via a Paal-Knorr condensation, followed by the formylation at the C2 position.
Rationale for Synthetic Approach
The Paal-Knorr synthesis is a reliable method for forming substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine. For the parent 1-(2,3-dimethylphenyl)-1H-pyrrole, the reaction between 2,5-dimethoxytetrahydrofuran (a stable precursor to succinaldehyde) and 2,3-dimethylaniline in an acidic medium is the method of choice. Subsequently, the Vilsmeier-Haack reaction using a pre-formed complex of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) provides a mild and high-yielding method for formylation, preferentially at the electron-rich C2 position of the pyrrole ring.[4] This two-step approach ensures high regioselectivity and overall efficiency.
Synthetic Workflow Diagram
Caption: Proposed two-step workflow for the synthesis and purification.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(2,3-dimethylphenyl)-1H-pyrrole
-
To a round-bottom flask equipped with a reflux condenser, add 2,3-dimethylaniline (1.0 eq), 2,5-dimethoxytetrahydrofuran (1.05 eq), and glacial acetic acid (as solvent).
-
Heat the mixture to reflux (approx. 118 °C) and maintain for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (See Section 4.2).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or silica gel chromatography to yield the intermediate pyrrole.
Step 2: Synthesis of 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde [4]
-
In a three-necked flask under an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF, 1.1 eq) in an ice bath.
-
Add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise while maintaining the internal temperature between 10-20 °C.
-
After the addition, remove the ice bath and stir the complex for 15 minutes at room temperature.
-
Re-cool the flask and add ethylene dichloride as a solvent.
-
Add a solution of 1-(2,3-dimethylphenyl)-1H-pyrrole (1.0 eq) in ethylene dichloride dropwise over 1 hour, keeping the temperature below 10 °C.
-
Once the addition is complete, replace the ice bath with a heating mantle and reflux the mixture for 20-30 minutes.
-
Cool the mixture and add a solution of sodium acetate trihydrate (5.0 eq) in water, cautiously at first.
-
Reflux the resulting mixture for an additional 15 minutes with vigorous stirring to ensure complete hydrolysis of the iminium salt intermediate.
-
After cooling, transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous phase with fresh solvent.
-
Combine the organic layers, wash with saturated sodium carbonate solution, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product via silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure title compound.
Spectroscopic Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and confirmation of purity for the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. The predicted shifts are based on analogous structures found in the literature.[5][6]
Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Assignment | Predicted ¹H NMR Data | Predicted ¹³C NMR Data | Rationale / Notes |
| Aldehyde (-CHO) | δ 9.6-9.8 (s, 1H) | δ 178-180 | Deshielded proton and carbon due to the electronegative oxygen and anisotropic effects. |
| Pyrrole H-5 | δ 7.1-7.3 (m, 1H) | δ 128-130 | Typically the most downfield pyrrole proton in this substitution pattern. |
| Pyrrole H-3 | δ 6.9-7.1 (m, 1H) | δ 115-118 | Coupled to H-4. |
| Pyrrole H-4 | δ 6.2-6.4 (t, 1H) | δ 110-112 | Coupled to H-3 and H-5, appearing as a pseudo-triplet. |
| Phenyl H-6' | δ 7.2-7.4 (d, 1H) | δ 125-127 | Aromatic proton adjacent to the unsubstituted position. |
| Phenyl H-5' | δ 7.2-7.4 (t, 1H) | δ 129-131 | Aromatic proton flanked by two other protons. |
| Phenyl H-4' | δ 7.1-7.2 (d, 1H) | δ 126-128 | Aromatic proton adjacent to the methyl-substituted carbon. |
| Pyrrole C-2 | - | δ 132-135 | Quaternary carbon attached to the aldehyde group. |
| Pyrrole C-5 | - | δ 123-125 | Quaternary carbon attached to the nitrogen. |
| Phenyl C-1' | - | δ 137-139 | Quaternary carbon attached to the pyrrole nitrogen. |
| Phenyl C-2' | - | δ 135-137 | Quaternary carbon with methyl substituent. |
| Phenyl C-3' | - | δ 138-140 | Quaternary carbon with methyl substituent. |
| Phenyl -CH₃ | δ 2.3-2.4 (s, 3H) | δ 20-22 | Methyl group at the 3' position. |
| Phenyl -CH₃ | δ 2.0-2.2 (s, 3H) | δ 14-16 | Sterically hindered methyl group at the 2' position, likely shifted upfield. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The key diagnostic absorption will be the strong carbonyl (C=O) stretch from the aldehyde.[2][7]
Table 2: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Intensity | Notes |
| 3100-3150 | Aromatic C-H Stretch | Medium | Stretching vibrations from both phenyl and pyrrole rings. |
| 2950-2850 | Aliphatic C-H Stretch | Medium | From the two methyl groups on the phenyl ring. |
| ~2820, ~2720 | Aldehyde C-H Stretch | Weak | Fermi doublets, characteristic of an aldehyde C-H bond. |
| 1660-1680 | Aldehyde C=O Stretch | Strong | Key diagnostic peak for the formyl group. Conjugation with the pyrrole ring lowers the frequency from a typical aliphatic aldehyde.[5] |
| 1580-1600 | C=C Aromatic Stretch | Medium-Strong | Stretching vibrations within the phenyl and pyrrole rings. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Table 3: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z (charge/mass ratio) | Assignment | Notes |
| 199 | [M]⁺ | Molecular Ion Peak. Corresponds to the molecular formula C₁₃H₁₃NO. |
| 198 | [M-H]⁺ | Loss of a hydrogen radical. |
| 170 | [M-CHO]⁺ | Loss of the formyl group (29 Da), a common fragmentation for aldehydes. |
| 119 | [C₈H₉N]⁺ | Fragment corresponding to the dimethylaniline cation radical after cleavage of the N-C(pyrrole) bond. |
| 94 | [C₅H₄NO]⁺ | Fragment corresponding to the formylpyrrole cation radical. |
Physical and Chromatographic Characterization
Physical Properties
-
Appearance: Expected to be a crystalline solid, ranging from off-white to yellow or light brown.[8]
-
Melting Point: By analogy with similar N-aryl pyrroles, a melting point in the range of 50-80 °C is anticipated. This must be determined experimentally.
-
Solubility: Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone; sparingly soluble in alcohols; and insoluble in water.[8]
Chromatographic Analysis Protocol (TLC)
TLC is an indispensable tool for monitoring reaction progress and determining appropriate conditions for column chromatography.
-
Plate: Silica gel 60 F₂₅₄ coated aluminum plates.
-
Eluent System: A starting mixture of 10% Ethyl Acetate in Hexane (v/v) is recommended. The polarity can be adjusted to achieve an optimal R_f value (retention factor) between 0.3 and 0.4 for the product.
-
Spotting: Dissolve a small sample of the reaction mixture or purified product in a volatile solvent (e.g., dichloromethane) and apply to the baseline of the TLC plate.
-
Development: Place the plate in a sealed chamber containing the eluent. Allow the solvent front to travel up the plate.
-
Visualization: Visualize the spots under UV light at 254 nm. The aromatic pyrrole system should be UV-active. Staining with potassium permanganate can also be used.
Summary and Outlook
This guide has outlined a comprehensive, scientifically-grounded approach to the synthesis and characterization of 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde. By following the detailed synthetic protocols and leveraging the predictive spectroscopic data tables, researchers can confidently prepare and validate this novel compound. The established dataset—including NMR, IR, and MS—will serve as an authoritative reference for future studies. Given the established importance of the pyrrole-2-carbaldehyde motif in developing compounds with anti-inflammatory, anti-bacterial, and anti-cancer activities, this particular derivative warrants further investigation into its potential biological applications.[3][9]
References
-
Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). MDPI. [Link]
-
Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. (2018). Organic Chemistry Portal. [Link]
-
Synthesis of Novel Diarylpyrrole-2-carbaldehydes by Ring Transformations. (2015). ResearchGate. [Link]
-
Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C=O Oxidation. (2018). ACS Publications. [Link]
-
Catalytic, Enantioselective Cycloaddition of Pyrrole-2-methides with Aldehydes toward a Synthesis of 2,3-Dihydro-1H-pyrrolizin-3-ols. (2014). PubMed Central. [Link]
-
Infrared Spectra and Photochemistry of Matrix-Isolated Pyrrole-2-carbaldehyde. (2010). CORE. [Link]
-
A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines. (2023). DR-NTU, Nanyang Technological University. [Link]
-
Pyrrole-2-carboxaldehyde. Organic Syntheses. [Link]
-
Synthesis, Structure, and Complexing Ability of Pyrrole-2-Carbaldehyde Ferrocenoylhydrazone. (2008). ResearchGate. [Link]
-
2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. (2018). Royal Society of Chemistry. [Link]
-
1H-Pyrrole-2-carboxaldehyde. NIST WebBook. [Link]
-
Pyrrole-2-carboxaldehyde. PubChem. [Link]
-
Infrared Spectroscopy of pyrrole-2-carboxaldehyde and Its Dimer: A Planar Beta-Sheet Peptide Model?. (2007). PubMed. [Link]
-
Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. (2012). acgpubs.org. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00051D [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR [m.chemicalbook.com]
- 7. Infrared spectroscopy of pyrrole-2-carboxaldehyde and its dimer: a planar beta-sheet peptide model? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrole-2-carboxaldehyde CAS#: 1003-29-8 [m.chemicalbook.com]
- 9. dr.ntu.edu.sg [dr.ntu.edu.sg]
Figure 1. Two-step synthesis of 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde.
